6,8-Dimethyl-4-hydroxycoumarin

CYP2A6 inhibition enzyme selectivity drug metabolism

Researchers requiring coumarin-based CYP probes face supply inconsistency and unvalidated activity. 6,8-Dimethyl-4-hydroxycoumarin (CAS 55004-76-7) provides a well-characterized CYP2A6 inhibition profile with an optimized synthetic route for gram-to-kilogram scale. • CYP2A6 IC₅₀ ≈ 7 μM-18-fold lower potency than 6,7-diOH-coumarin, ideal negative control • 84% synthetic yield via 2,6-dimethylphenol pathway, reducing COGS and waste • DPPH• radical-scavenging class activity for antioxidant screening libraries • Authenticated HR-MS² spectrum for QC and metabolomics workflows

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 55004-76-7
Cat. No. B1505803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-4-hydroxycoumarin
CAS55004-76-7
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=O)O2)O)C
InChIInChI=1S/C11H10O3/c1-6-3-7(2)11-8(4-6)9(12)5-10(13)14-11/h3-5,12H,1-2H3
InChIKeyHVHIQQVTLCUBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethyl-4-hydroxycoumarin – Compound Overview and Procurement Characteristics


6,8-Dimethyl-4-hydroxycoumarin (CAS 55004-76-7) is a synthetic 4-hydroxycoumarin derivative with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol . It belongs to the benzopyrone family, characterized by a lactone-fused aromatic scaffold bearing hydroxyl and methyl substituents at the 4-, 6-, and 8-positions, respectively . This substitution pattern distinguishes it from the parent 4-hydroxycoumarin and from mono-methylated or methoxylated analogs, conferring a unique combination of lipophilicity, enzyme inhibition profile, and synthetic accessibility that is pertinent to its selection as a research tool or building block [1].

CYP2A6 Inhibition Assay Context

Weak inhibitor profile for selectivity studies against hydroxy-substituted analogs

Synthetic Building Block

Reported high-yielding route via 2,6-dimethylphenol condensation

Antioxidant Screening Candidate

Class-level C6-substitution SAR supports radical-scavenging exploration

Why Generic 4-Hydroxycoumarin Cannot Substitute for the 6,8-Dimethyl Derivative


The 4-hydroxycoumarin scaffold is exquisitely sensitive to the nature and position of ring substituents, which modulate key properties including CYP2A6 inhibition potency, antioxidant radical-scavenging capacity, and synthetic yield. Systematic structure–activity relationship (SAR) studies have demonstrated that hydroxy substitution at C6 imparts potent CYP2A6 inhibition, whereas the introduction of hydrophobic methyl groups at the same positions markedly attenuates this activity [1]. Furthermore, the presence of two methyl groups at positions 6 and 8 alters the lipophilicity (clogP) and acid dissociation constant (pKₐ) relative to the parent 4-hydroxycoumarin, influencing solubility, membrane permeability, and formulation behavior . These molecular-level differences mean that 6,8-dimethyl-4-hydroxycoumarin cannot be considered functionally interchangeable with unsubstituted or mono-substituted 4-hydroxycoumarins in enzyme inhibition assays, antioxidant studies, or synthetic chemistry applications. The quantitative evidence below substantiates these differentiation points.

CYP profile

Inhibition potency may differ substantially from hydroxy-substituted 4-hydroxycoumarins; assay sensitivity may shift.

Property

pKa and lipophilicity differ from unsubstituted parent; solubility and partitioning context may not transfer.

Route

Synthetic yield depends on isomeric phenol starting material; generic 4-hydroxycoumarin synthon performance may vary.

Quantitative Evidence for 6,8-Dimethyl-4-hydroxycoumarin Against Close Analogs


Attenuated CYP2A6 Inhibition Versus 6,7-Dihydroxycoumarin

In a comparative SAR study of coumarin derivatives, 6,7-dihydroxycoumarin (esculetin) inhibited CYP2A6 with an IC₅₀ of 0.39 μM and a Kᵢ of 0.25 μM, comparable to the positive control methoxsalen (IC₅₀/Kᵢ = 0.43/0.26 μM) [1]. The same study established that hydrophobic substituents at C6 and C8 (such as methyl groups) lead to a reduction in CYP2A6-inhibitory activity, with the rank order of favorable substitution being C6 > C7 > C8 for hydroxy groups [1]. 6,8-Dimethyl-4-hydroxycoumarin, bearing methyl groups at both C6 and C8, is therefore predicted to exhibit substantially weaker CYP2A6 inhibition than esculetin. Independent BindingDB data for the compound report an IC₅₀ of 7,000 nM (7 μM) against CYP2A6 in human liver microsomes, confirming this attenuated inhibition profile [2].

CYP2A6 Inhibition
Cross-study comparable

IC₅₀ 7.0 μM (target) vs 0.39 μM (esculetin); ~18-fold difference

Supports CYP2A6 selectivity endpoint review

Human liver microsomes; coumarin 7-hydroxylation assay

CYP2A6 inhibition enzyme selectivity drug metabolism

Synthetic Yield Advantage from the 2,6-Dimethylphenol Route

Ziegler and Maier (1958) reported that 4-hydroxy-6,8-dimethylcoumarin can be synthesized via AlCl₃-catalyzed cyclization of malonic acid bis-(2,6-dimethylphenol) ester in 84% yield, whereas the isomeric malonic acid bis-(2,4-dimethylphenol) ester affords the same product in only 44.7% yield [1]. The nearly twofold yield advantage is attributed to the activating influence of ortho-methyl groups in the 2,6-dimethylphenol substrate.

Synthetic Yield
Head-to-head comparison

84% (2,6-dimethylphenol) vs 44.7% (2,4-dimethylphenol); Δ 39.3 pp

Reported yield advantage may support route selection

NaCl–AlCl₃ melt cyclization; identical isolation

synthetic accessibility yield optimization process chemistry

Lipophilicity and Ionization Profile Relative to Unsubstituted 4-Hydroxycoumarin

The predicted acid dissociation constant (pKₐ) of 6,8-dimethyl-4-hydroxycoumarin is 4.50 ± 1.00 , which is modestly higher than the experimentally measured pKₐ of 4.14 for unsubstituted 4-hydroxycoumarin [1]. The two methyl groups also increase calculated logP (clogP) by approximately 1.0–1.2 units relative to the parent compound, based on fragment-based estimations (ChemDraw/ChemAxon). These differences affect aqueous solubility and partitioning behavior, which are critical parameters for biological assay design and formulation development.

pKa & Lipophilicity
Cross-study comparable

pKₐ 4.50 (pred.) vs 4.14 (exp.); Δ ≈ +0.36; clogP ~1.0–1.2 higher

Ionization and lipophilicity shift may influence partitioning context

Predicted vs. spectroscopically determined; aqueous solution

physicochemical properties pKa lipophilicity formulation

Enhanced Radical-Scavenging Potential from C6-Substitution

A 2024 study of 18 4-hydroxycoumarin derivatives demonstrated that substitution at the C6 position enhances DPPH• radical-scavenging activity. The lead compound 4a (4-hydroxy-6-methoxy-2H-chromen-2-one) achieved an IC₅₀ of 0.05 mmol/L, outperforming both BHT (IC₅₀ = 0.58 mmol/L) and ascorbic acid (IC₅₀ = 0.06 mmol/L) [1]. While 6,8-dimethyl-4-hydroxycoumarin was not directly tested in this panel, the SAR trend—that electron-donating substituents at C6 improve scavenging capacity—supports a class-level inference that the 6-methyl group in the target compound contributes favorably to antioxidant potential relative to unsubstituted 4-hydroxycoumarin.

Radical Scavenging
Class-level inference

Not directly tested; C6-substitution SAR suggests enhanced DPPH• activity

Class-level inference supports screening candidate exploration

Confirmatory head-to-head testing warranted; in vitro DPPH• assay

antioxidant activity DPPH scavenging structure–activity relationship

Verified Analytical Identity by High-Resolution Mass Spectrometry

The MassBank repository (Record MSBNK-BS-BS003289) provides a validated LC-ESI-QTOF MS² spectrum for 6,8-dimethyl-4-hydroxycoumarin acquired in negative ionization mode at collision energy 10 eV, with the [M–H]⁻ precursor ion and an exact mass of 190.063 Da [1]. This publicly available spectral reference enables unambiguous identity confirmation and purity assessment, which is particularly valuable given that closely related mono-methylated analogs (e.g., 6-methyl-4-hydroxycoumarin, exact mass 176.047 Da) produce distinct fragmentation patterns.

MS Identity
Supporting evidence

Exact mass 190.063 Da; MS² spectrum at CE 10 eV (ESI-)

Supports unambiguous identity confirmation

MassBank reference; LC-ESI-QTOF; negative ion mode

mass spectrometry analytical characterization quality control

Research and Industrial Applications of 6,8-Dimethyl-4-hydroxycoumarin


CYP2A6 Selectivity Profiling and Drug–Drug Interaction Studies

Because 6,8-dimethyl-4-hydroxycoumarin exhibits an 18-fold lower CYP2A6 inhibitory potency (IC₅₀ ≈ 7 μM) compared to 6,7-dihydroxycoumarin (IC₅₀ = 0.39 μM) [1], it can serve as a negative-control or low-liability comparator in CYP2A6 inhibition assays. This application is directly supported by the quantitative CYP2A6 inhibition data and SAR trends detailed in Evidence Items 1 and 4 of Section 3.

Cost-Efficient Scale-Up via the High-Yield Synthetic Route

The 84% synthetic yield achieved via the malonic acid bis-(2,6-dimethylphenol) ester route—compared to 44.7% for the isomeric 2,4-dimethylphenol pathway [2]—makes this the preferred starting material for gram-to-kilogram synthesis. Procurement professionals and process chemists can use this quantitative yield advantage to benchmark cost-of-goods and waste generation, as established in Evidence Item 2 of Section 3.

Antioxidant Lead Optimization Based on C6-Substitution SAR

The SAR insight that C6 substitution enhances DPPH• radical-scavenging activity (compound 4a IC₅₀ = 0.05 mmol/L vs. BHT IC₅₀ = 0.58 mmol/L) positions 6,8-dimethyl-4-hydroxycoumarin as a logical candidate for antioxidant screening libraries [3]. This application scenario follows from the class-level inference presented in Evidence Item 3 of Section 3, and it is appropriate for early-stage discovery programs seeking to explore the antioxidant pharmacophore of 4-hydroxycoumarins.

Analytical Reference Standard for Mass Spectrometry Metabolomics

The publicly archived high-resolution MS² spectrum (exact mass 190.063 Da; CE 10 eV) provides a robust reference for compound identification in metabolomics workflows and quality control of synthetic preparations [4]. This application is grounded in the supporting evidence of Evidence Item 5 in Section 3 and is particularly useful for laboratories that require authenticated spectral libraries for coumarin derivative profiling.

Application
Selection Property
Validation Focus
CYP2A6 selectivity profiling studies
Attenuated CYP2A6 inhibition profile
Inhibition endpoint differentiation from hydroxy-substituted analogs
Synthetic scale-up planning
Route-specific yield advantage
Isomeric substrate yield comparison
Antioxidant screening library design
C6-substitution SAR for radical scavenging
Class-level DPPH• assay response context
Analytical identity verification (MS)
Public MS² spectral reference
MassBank spectral match for coumarin derivatives
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